molecular formula C10H7F3O B3024356 (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde CAS No. 262268-58-6

(E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde

Cat. No.: B3024356
CAS No.: 262268-58-6
M. Wt: 200.16 g/mol
InChI Key: JMKMLIWUWJNVIG-DUXPYHPUSA-N
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Description

(E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with acetaldehyde under basic conditions. One common method includes the use of sodium hydroxide as a base in a solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere, often at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde involves its interaction with various molecular targets. For instance, its derivatives have been shown to inhibit specific enzymes or pathways, such as the p38 pathway, leading to apoptosis in cancer cells. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to interact with biological membranes and molecular targets .

Comparison with Similar Compounds

  • (E)-3-(2-(Trifluoromethyl)phenyl)acrylaldehyde
  • (E)-3-(4-(Trifluoromethyl)phenyl)acrylaldehyde
  • (E)-3-(3-(Difluoromethyl)phenyl)acrylaldehyde

Comparison: (E)-3-(3-(Trifluoromethyl)phenyl)acrylaldehyde is unique due to the position of the trifluoromethyl group on the phenyl ring, which influences its reactivity and biological activity. Compared to its analogs, this compound may exhibit different physical properties, such as boiling point and solubility, as well as varying degrees of biological activity .

Properties

IUPAC Name

(E)-3-[3-(trifluoromethyl)phenyl]prop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1-7H/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKMLIWUWJNVIG-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C=C/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871543-59-8
Record name 2-Propenal, 3-[3-(trifluoromethyl)phenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.657
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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